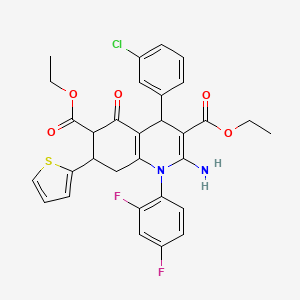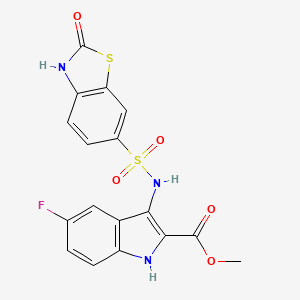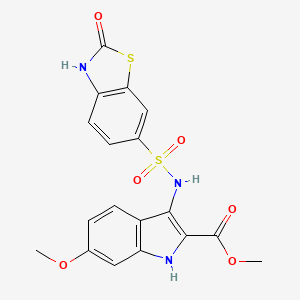![molecular formula C33H44O5 B4312381 2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4312381.png)
2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE
Descripción general
Descripción
2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE is an organic compound that belongs to the class of cyclohexanones This compound is characterized by the presence of two benzylidene groups substituted with ethoxy groups at the 3 and 4 positions, and a dimethylpropyl group at the 4 position of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE typically involves the condensation of 3,4-diethoxybenzaldehyde with 4-(1,1-dimethylpropyl)cyclohexanone in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of organic materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized as a probe to study biological processes and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone: Similar structure but with methoxy groups instead of ethoxy groups.
2,6-bis(3,4-dihydroxybenzylidene)cyclohexanone: Similar structure but with hydroxy groups instead of ethoxy groups.
2,6-bis(3,4-dichlorobenzylidene)cyclohexanone: Similar structure but with chloro groups instead of ethoxy groups.
Uniqueness
2,6-BIS[(E)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-4-(TERT-PENTYL)-1-CYCLOHEXANONE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and physical properties. The dimethylpropyl group also adds steric hindrance, potentially affecting the compound’s interactions with molecular targets.
Propiedades
IUPAC Name |
(2E,6E)-2,6-bis[(3,4-diethoxyphenyl)methylidene]-4-(2-methylbutan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O5/c1-8-33(6,7)27-21-25(17-23-13-15-28(35-9-2)30(19-23)37-11-4)32(34)26(22-27)18-24-14-16-29(36-10-3)31(20-24)38-12-5/h13-20,27H,8-12,21-22H2,1-7H3/b25-17+,26-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAMIVYLOXHBFH-RPCRKUJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CC(=CC2=CC(=C(C=C2)OCC)OCC)C(=O)C(=CC3=CC(=C(C=C3)OCC)OCC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1C/C(=C\C2=CC(=C(C=C2)OCC)OCC)/C(=O)/C(=C/C3=CC(=C(C=C3)OCC)OCC)/C1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4312309.png)
![{[4-(DIISOPROPYLAMINO)-6-(2-NITRILOETHOXY)-1,3,5-TRIAZIN-2-YL]OXY}METHYL CYANIDE](/img/structure/B4312313.png)

![BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE](/img/structure/B4312329.png)


![N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE](/img/structure/B4312344.png)
![2'-amino-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-thiochromeno[4,3-b]pyran]-3'-carbonitrile](/img/structure/B4312353.png)
![3-(4-chlorophenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312357.png)
![6-(4-methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4312359.png)
![4-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4312360.png)
![8-(TERT-BUTYL)-4-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE](/img/structure/B4312367.png)
![2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE](/img/structure/B4312378.png)
![ETHYL 1-{[3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2-OXO-1H-INDOL-1(2H)-YL]METHYL}-3-PIPERIDINECARBOXYLATE](/img/structure/B4312384.png)
